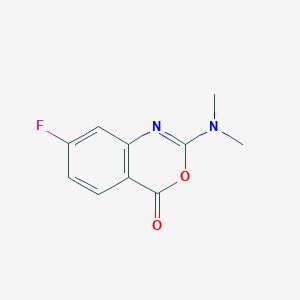

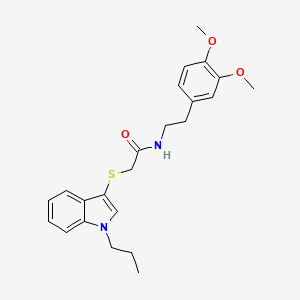

![molecular formula C18H17N5O4S B2767372 (E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(dimethylamino)-3-nitrobenzylidene)acetohydrazide CAS No. 326887-00-7](/img/structure/B2767372.png)

(E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(dimethylamino)-3-nitrobenzylidene)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(dimethylamino)-3-nitrobenzylidene)acetohydrazide is a useful research compound. Its molecular formula is C18H17N5O4S and its molecular weight is 399.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Compounds structurally related to (E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(dimethylamino)-3-nitrobenzylidene)acetohydrazide, specifically benzothiazole derivatives, have shown significant anticancer activity. A study synthesized a range of these derivatives and tested their cytotoxicity against various cancer cell lines, including Rat brain glioma, Human lung adenocarcinoma, Human breast adenocarcinoma, and Human colorectal adenocarcinoma. These compounds demonstrated selectivity towards cancer cells over healthy cells, indicating their potential as targeted anticancer agents. Furthermore, some derivatives were found to inhibit DNA synthesis in cancer cells and induce apoptosis, highlighting their utility in cancer treatment (Osmaniye et al., 2018).

Optical Properties

Another research area for related compounds involves their optical properties. A study on hydrazones, including compounds similar to the one , investigated their nonlinear optical properties using z-scan techniques. These compounds displayed significant two-photon absorption, indicating their potential for applications in optical devices, such as optical limiters and switches. This research suggests that derivatives of this compound might possess useful optical properties for advanced technological applications (Naseema et al., 2010).

Xanthine Oxidase Inhibition

Compounds structurally related to this compound have also been explored for their xanthine oxidase inhibitory activities. Xanthine oxidase is an enzyme involved in purine metabolism, and its inhibition is a strategy for treating gout and related conditions. A study on a series of hydrazones, including derivatives with similar structural features, showed significant inhibitory activity against xanthine oxidase. This suggests the potential of these compounds in the development of novel treatments for conditions associated with excessive uric acid production (Han et al., 2022).

Antioxidant Activities

Derivatives of this compound have been investigated for their antioxidant properties. A study synthesized novel compounds incorporating the benzimidazole moiety and tested their antioxidant capacity. The results indicated significant inhibition of lipid peroxidation and other markers of oxidative stress in biological models. This research highlights the potential of these compounds as antioxidants, which could contribute to the treatment of diseases associated with oxidative stress (Alp et al., 2015).

Sensor Development

A study focused on the development of mercury ion sensors using derivatives of (E)-N′-nitrobenzylidene-benzenesulfonohydrazide, which are structurally similar to the compound . These sensors demonstrated high sensitivity and selectivity towards mercury ions, offering a promising approach for detecting this toxic metal in environmental samples. This research showcases the application of such compounds in environmental monitoring and pollution control (Hussain et al., 2017).

Properties

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O4S/c1-22(2)14-8-7-12(9-15(14)23(25)26)10-19-21-17(24)11-28-18-20-13-5-3-4-6-16(13)27-18/h3-10H,11H2,1-2H3,(H,21,24)/b19-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMIZNIAUCNCRL-VXLYETTFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3O2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3O2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3,5-dichloro-4-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzoate](/img/structure/B2767289.png)

![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2767292.png)

![7-(azepane-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2767298.png)

![N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-[ethyl(prop-2-yn-1-yl)amino]-N-(2-methoxyethyl)acetamide](/img/structure/B2767299.png)

![1-methyl-2-[(oxan-4-yl)methoxy]-1H-1,3-benzodiazole](/img/structure/B2767302.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2767306.png)

![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methoxybenzamide](/img/structure/B2767307.png)

![5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2767308.png)